REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[Li+].[CH3:16]C([N-]C(C)C)C.CI.Cl>CCOCC>[CH3:16][CH:9]([C:2](=[O:1])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was synthesized
|
Type
|
CUSTOM
|
Details
|
To 20 mL of dry THF that had been purged with Ar(gas)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained under Ar(gas) at −15° C.
|
Type
|
WAIT
|
Details
|
the stirring was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with Et2O (15 mL×2)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an yellow oil, which
|
Type
|
CUSTOM
|
Details
|
purified (SiO2, Hexane:EtOAc=8:2 (v:v))
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |